2-(4-nitrophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(4-nitrophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom This particular compound is characterized by the presence of a nitrophenyl group and an acetamide group attached to the thiadiazole ring
Preparation Methods
The synthesis of 2-(4-nitrophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 4-nitroaniline with thiosemicarbazide to form the intermediate 4-nitrophenylthiosemicarbazide. This intermediate is then cyclized to form the thiadiazole ring. The final step involves the acetylation of the thiadiazole derivative to obtain the target compound. The reaction conditions usually involve the use of acidic or basic catalysts and appropriate solvents to facilitate the reactions.
Chemical Reactions Analysis
2-(4-nitrophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Thiadiazole derivatives have shown antimicrobial, anti-inflammatory, and antitumor activities.
Medicine: The compound is investigated for its potential use in drug development due to its biological activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiadiazole ring can also participate in hydrogen bonding and other interactions with biomolecules, contributing to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-nitrophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide can be compared with other thiadiazole derivatives, such as:
2-(4-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide: This compound has a methoxy group instead of a nitro group, which can affect its reactivity and biological activity.
2-(4-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide: The presence of a chloro group can influence the compound’s chemical properties and interactions.
2-(4-aminophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide: The amino group can participate in different types of reactions compared to the nitro group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8N4O3S |
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Molecular Weight |
264.26 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H8N4O3S/c15-9(12-10-13-11-6-18-10)5-7-1-3-8(4-2-7)14(16)17/h1-4,6H,5H2,(H,12,13,15) |
InChI Key |
SULQSGMHARPLGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NN=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
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